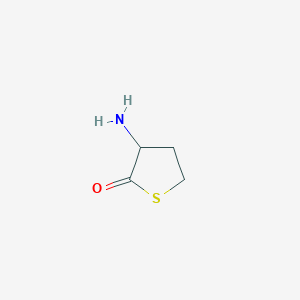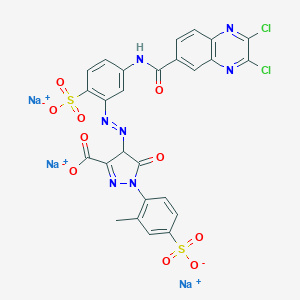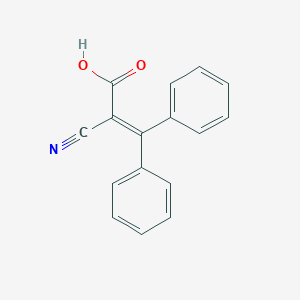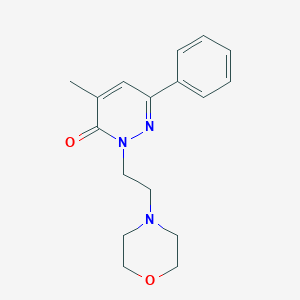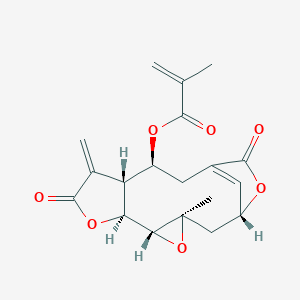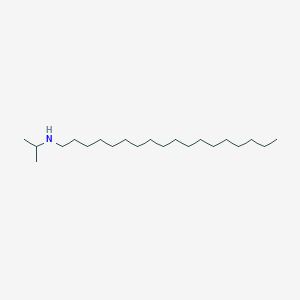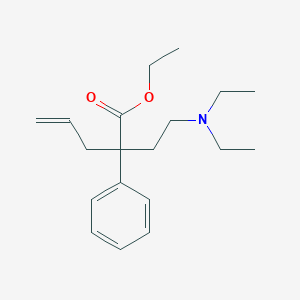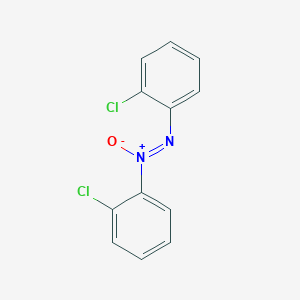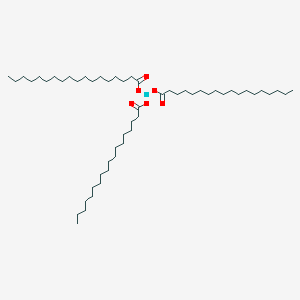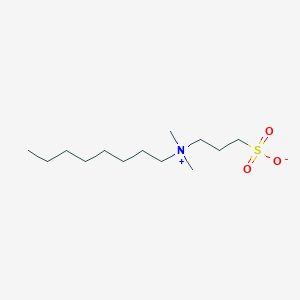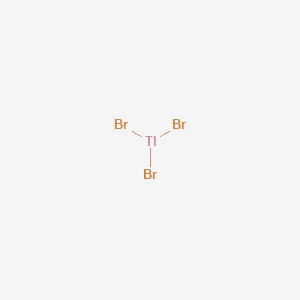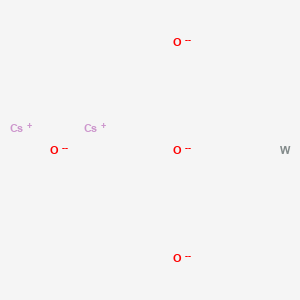
C.I. Pigment Violet 32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Pigment Violet 32 is a synthetic organic pigment that is widely used in the scientific research field. It is a member of the azo class of pigments and is commonly known as PV32. This pigment has been extensively studied over the years due to its unique properties and applications.I. Pigment Violet 32, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of C.I. Pigment Violet 32 is based on its fluorescent properties. When excited with light of a specific wavelength, the pigment emits light at a longer wavelength. This emission can be detected and used for imaging and tracking purposes.
Effets Biochimiques Et Physiologiques
C.I. Pigment Violet 32 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using C.I. Pigment Violet 32 in lab experiments include its high sensitivity and specificity for labeling biomolecules, its non-toxic and non-carcinogenic nature, and its ease of use. However, its limitations include its insolubility in water and organic solvents, which can limit its applications in certain experiments.
Orientations Futures
For C.I. Pigment Violet 32 research include the development of new synthesis methods to improve its solubility and expand its applications. There is also a need for more studies on its potential applications in medical imaging and diagnostics. Additionally, the use of C.I. Pigment Violet 32 in combination with other fluorescent probes for multiplex imaging is an area of active research.
Méthodes De Synthèse
C.I. Pigment Violet 32 is synthesized by the diazotization of 3-amino-4-methoxybenzoic acid followed by coupling with 2,5-dimethoxyaniline. The resulting pigment is a bright violet powder that is insoluble in water and organic solvents.
Applications De Recherche Scientifique
C.I. Pigment Violet 32 is widely used in the scientific research field as a fluorescent probe for biological imaging. It has been used to label proteins, DNA, and other biomolecules for visualization and tracking. This pigment has also been used as a pH indicator, as it exhibits a change in fluorescence intensity with changes in pH.
Propriétés
Numéro CAS |
12225-08-0 |
|---|---|
Nom du produit |
C.I. Pigment Violet 32 |
Formule moléculaire |
C27H24N6O7S |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) |
Clé InChI |
UYYYMGPWQPIMAL-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
SMILES canonique |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Autres numéros CAS |
12225-08-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



